methyl 4-(2-ethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Overview
Description
Methyl 4-(2-ethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound belonging to the benzothiazine family This compound is characterized by its unique structure, which includes a benzothiazine ring substituted with a methyl ester, an ethylphenyl group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-ethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps:
Formation of the Benzothiazine Ring: The initial step involves the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative to form the benzothiazine core.
Substitution Reactions:
Esterification: The carboxyl group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ester, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: Due to its structural similarity to other biologically active benzothiazines, it may be investigated for its potential as an antimicrobial, antiviral, or anticancer agent.
Biological Studies: The compound can be used in studies exploring the modulation of biological pathways, particularly those involving oxidative stress and inflammation.
Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism of action for methyl 4-(2-ethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide would depend on its specific biological target. Generally, benzothiazine derivatives exert their effects by interacting with enzymes or receptors, leading to modulation of cellular pathways. For instance, they may inhibit enzymes involved in oxidative stress or bind to receptors that regulate inflammation.
Comparison with Similar Compounds
Similar Compounds
4H-1,4-Benzothiazine-2-carboxylate Derivatives: These compounds share the benzothiazine core but differ in their substituents, which can significantly alter their biological activity.
Fluorinated Benzothiazines: Compounds with similar fluorine substitutions may exhibit comparable pharmacological properties.
Uniqueness
Methyl 4-(2-ethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other benzothiazine derivatives. The presence of the fluorine atom, in particular, can enhance its metabolic stability and binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 4-(2-ethylphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-3-12-6-4-5-7-14(12)20-11-17(18(21)24-2)25(22,23)16-10-13(19)8-9-15(16)20/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEOGRFZEATLSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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